molecular formula C10H12N2O3 B1454237 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid CAS No. 1154955-06-2

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

Cat. No.: B1454237
CAS No.: 1154955-06-2
M. Wt: 208.21 g/mol
InChI Key: WVYZCKAGHTXNKK-UHFFFAOYSA-N
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Description

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a nitrogen-containing heteroaryl compound that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for the development of novel therapeutic agents targeting a range of conditions. Based on its structural characteristics and the research context of similar compounds, it is investigated as a key precursor for the synthesis of potential treatments for central nervous system disorders, such as schizophrenia and Alzheimer's disease . The structure integrates a carboxylic acid, which allows for further derivatization into amides or other functional groups, and a dimethylcarbamoyl group, which can influence the molecule's physicochemical properties and bioavailability. Its pyridine core is a common pharmacophore found in molecules active against various kinases and other enzymatic targets, suggesting broad utility in oncology research, including for breast cancer and renal cell carcinoma . Researchers value this building block for constructing more complex molecules designed to modulate protein-protein interactions or for use in high-throughput screening libraries. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-7(10(14)15)4-5-8(11-6)9(13)12(2)3/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYZCKAGHTXNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Acyl Chloride Intermediate

  • Starting Material: 6-(Methoxycarbonyl)pyridine-2-carboxylic acid or its methyl ester derivative
  • Reagents: Thionyl chloride (SOCl₂), catalytic DMF
  • Solvent: Dichloromethane (DCM)
  • Conditions: Reflux under nitrogen atmosphere for approximately 1 hour
  • Procedure:
    The carboxylic acid methyl ester is suspended in dichloromethane, and thionyl chloride is added along with a catalytic amount of DMF. The mixture is heated under reflux to convert the ester/carboxylic acid group into the corresponding acyl chloride. After completion, the solvent and excess reagents are removed under reduced pressure, and the acyl chloride is isolated as a reactive intermediate.

Amide Formation via Acyl Chloride Reaction

  • Reagents: Dimethylamine or 2-amino-N,N-dimethylpyridine derivatives
  • Base: Triethylamine (to neutralize HCl formed)
  • Solvent: Dichloromethane
  • Conditions: Reflux for 24 hours under inert atmosphere
  • Procedure:
    The acyl chloride intermediate is dissolved in dichloromethane, and dimethylamine is added along with triethylamine. The mixture is heated under reflux for an extended period (typically 24 hours) to ensure complete reaction. After reaction completion, the mixture is washed with sodium bicarbonate solution to remove unreacted acid and neutralize residual acid. The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography using silica gel with an ethyl acetate/dichloromethane solvent system to yield the pure this compound.

Research Findings and Analytical Data

The preparation method described has been shown to produce the target compound in moderate to good yields (approximately 70-88%) depending on the specific amine and substitution pattern on the pyridine ring. The use of acyl chloride intermediates is a key factor in achieving high yields and purity.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:
    Characteristic peaks include N-H stretching (around 3339-3358 cm⁻¹), N-H bending (1525-1535 cm⁻¹), and C=O stretching (1699-1742 cm⁻¹). The exact frequencies can vary slightly depending on the substitution pattern and intramolecular hydrogen bonding effects.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Methyl protons attached to the pyridine ring resonate between 2.36-2.53 ppm, while the amide N-H proton appears downfield (around 10 ppm), influenced by the position of substituents.
    • ¹³C NMR: Carbonyl carbon resonates typically in the range expected for amides, confirming successful amide bond formation.
  • Elemental Analysis:
    CHNS elemental analysis confirms the expected composition consistent with the molecular formula.

Inductive Effects and Substitution Position

The position of the methyl group on the pyridine ring influences the electronic environment of the amide and carboxylic acid groups, affecting the spectroscopic properties and potentially the reactivity. Methyl groups act as electron-donating groups through inductive effects, which can shift IR absorption frequencies and NMR chemical shifts.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Outcome/Yield (%) Notes
Acyl chloride formation Thionyl chloride, catalytic DMF, DCM, reflux, 1 hr High conversion Intermediate for amide formation
Amide formation Dimethylamine, triethylamine, DCM, reflux, 24 hrs 70-88 Purified by silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid in exhibiting cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in malignant cells through mechanisms such as caspase activation and cell cycle arrest .

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Compound AHCT11612.5Caspase activation
Compound BHL-6025.0G2 arrest
This compoundTBDTBDTBD

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory responses. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

Research indicates that derivatives of pyridine carboxylic acids can act as inhibitors of key enzymes involved in disease processes. For example, compounds that share structural similarities with this compound have been studied for their ability to inhibit kinases associated with cancer progression and inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have been conducted on related compounds to identify functional groups that enhance potency and selectivity against target enzymes or receptors .

Cytotoxicity Evaluation

A study involving the evaluation of various compounds against human cancer cell lines demonstrated significant cytotoxic effects, leading to further investigation into the structure-activity relationships of these compounds .

In Vivo Studies

In vivo studies are necessary to assess the pharmacokinetics and efficacy of this compound in animal models, which could provide insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares key pyridine-3-carboxylic acid derivatives, focusing on substituent effects and biological activity:

Compound Name Substituents (Position 2/6) CAS Number Biological Activity Key Properties
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid 2-Me, 6-CONMe₂ Not provided Antimicrobial (inferred) Moderate polarity; balances solubility and membrane permeability
2-Methyl-6-(dimethylamino)pyridine-3-carboxylic acid 2-Me, 6-NMe₂ 1355227-07-4 Not reported Increased basicity; higher aqueous solubility
6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid 2-Me, 6-(4-BrPh) MLS000705740 Halogen-mediated binding High lipophilicity; potential for π-π/halogen interactions
5-Hydroxy-6-methylpyridine-3-carboxylic acid 6-Me, 5-OH RCSB PDB 3HM Ligand in protein structures Acidic; strong hydrogen-bonding capacity
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid 6-CONH-C(CH₃)₃ 167303-60-8 Not reported Bulky substituent; enhanced logP

Key Findings from Research

Antimicrobial Activity
  • Dimethylcarbamoyl Derivatives : Compounds like meropenem trihydrate () and β-lactam derivatives () incorporate dimethylcarbamoyl groups, which enhance stability against enzymatic degradation and improve binding to bacterial targets. Molecular docking studies suggest the carbamoyl group interacts with active-site residues in bacterial enzymes .
  • Ester Derivatives : Esterification of pyridine-carboxylic acids (e.g., methyl esters in ) improves pharmacokinetics by increasing lipophilicity and bioavailability .
Physicochemical Properties
  • Polarity: The dimethylcarbamoyl group (-CONMe₂) offers moderate polarity, balancing solubility and membrane permeability. In contrast, the dimethylamino group (-NMe₂) in 2-methyl-6-(dimethylamino)pyridine-3-carboxylic acid increases basicity, enhancing solubility in acidic environments .
  • Lipophilicity : Bulky substituents like 4-bromophenyl () or 2,2-dimethylpropyl carbamoyl () significantly increase logP, favoring membrane penetration but reducing aqueous solubility .

Structure-Activity Relationships (SAR)

  • Position 6 Substituents: Dimethylcarbamoyl (-CONMe₂): Enhances target binding via hydrogen bonding and dipole interactions. Critical in β-lactam antibiotics for enzymatic inhibition . Dimethylamino (-NMe₂): Increases solubility but may reduce stability due to basicity.

Biological Activity

Overview

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is an organic compound with significant potential in various biological applications. Its structure features a pyridine ring substituted with a dimethylcarbamoyl group and a carboxylic acid group, which contributes to its reactivity and biological activity. This article delves into the compound's biological activity, mechanisms of action, and its implications in research and industry.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is crucial for its potential use as an enzyme inhibitor in biochemical pathways.
  • Protein-Ligand Interactions : The carboxylic acid group enhances the compound's ability to participate in hydrogen bonding and electrostatic interactions, influencing protein-ligand binding dynamics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
  • Cytotoxicity : In vitro assays have shown that the compound can affect cell viability, indicating potential cytotoxic effects against certain cancer cell lines. For example, cytotoxicity assays (MTT assay) have been employed to evaluate its efficacy against human RPMI 8226 cells, with varying concentrations yielding different levels of cell viability reduction .
  • Therapeutic Applications : The compound's unique structure allows it to be explored as a therapeutic agent in drug discovery, particularly in the development of new anti-cancer agents or enzyme inhibitors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCovalent bond formation leading to inhibition
Anti-inflammatoryPotential reduction of inflammation markers
CytotoxicityReduction in cell viability in cancer cell lines

Case Study: Cytotoxic Activity Assessment

In a study assessing the cytotoxic effects of various pyridine derivatives, including this compound, the compound was tested at concentrations of 10 µM, 100 µM, and 500 µM over a 24-hour period. The results indicated that at higher concentrations, significant reductions in cell viability were observed compared to untreated controls. The IC50 values were calculated for effective compounds, providing insights into their potential therapeutic index .

Q & A

Q. What are the recommended synthetic routes for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step routes involving pyridine ring functionalization. A common approach involves:

  • Step 1: Oxidation of a methylpyridine precursor (e.g., 2-methylpyridine) using potassium permanganate under controlled temperature (90–95°C) to form the carboxylic acid moiety .
  • Step 2: Introduction of the dimethylcarbamoyl group via coupling reactions, such as using dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DMF) .
    Optimization Tips:
  • Use catalytic systems (e.g., palladium or copper) to enhance coupling efficiency .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and solvent ratios .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis (EA): Verify empirical formula consistency (e.g., %C, %H, %N) with calculated values, as demonstrated in methoxypyridinecarboxylic acid studies .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^13C-NMR spectra to confirm substituent positions (e.g., dimethylcarbamoyl and methyl groups) and rule out regioisomers .
  • HPLC-MS: Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the dimethylcarbamoyl group in catalytic or biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to evaluate electrophilic/nucleophilic sites. For example, compare charge distribution at the carbamoyl group with pyridine ring electron-withdrawing effects .
  • Molecular Dynamics (MD): Simulate interactions with enzymes or catalysts to identify binding affinities and steric hindrance .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

  • Variable Temperature NMR: Determine if signal splitting arises from dynamic processes (e.g., rotameric equilibria in the dimethylcarbamoyl group) .
  • 2D-COSY/HMBC: Confirm through-space correlations and long-range 1H^1H-13C^13C couplings to assign ambiguous peaks .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation or hydrolysis products) .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Methodological Challenges

Q. How to address low solubility in aqueous media during biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Pro-drug Derivatization: Synthesize ester or amide derivatives for improved bioavailability, followed by enzymatic cleavage in situ .

Q. What strategies mitigate side reactions during functionalization of the pyridine ring?

Methodological Answer:

  • Protecting Groups: Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired nucleophilic attacks .
  • Directed Ortho-Metalation: Use directing groups (e.g., dimethylcarbamoyl) to regioselectively introduce substituents at the 2- or 4-positions .

Data Interpretation and Reproducibility

Q. How to ensure reproducibility in catalytic coupling reactions involving this compound?

Methodological Answer:

  • Standardized Catalytic Systems: Pre-activate palladium catalysts (e.g., Pd(OAc)2_2) with ligands (e.g., XPhos) in degassed solvents to minimize batch variability .
  • Robotic Screening: Use high-throughput platforms to test reaction parameters (e.g., solvent, temperature) and identify optimal conditions .

Emerging Research Directions

Q. Can this compound serve as a ligand or catalyst in asymmetric synthesis?

Methodological Answer:

  • Chiral Derivatization: Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) to the carboxylic acid group and test enantioselective catalysis in model reactions (e.g., aldol additions) .
  • X-ray Crystallography: Resolve crystal structures of metal complexes (e.g., Cu(II)) to study coordination geometry and stereochemical outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
Reactant of Route 2
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

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